1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of a cyclohexane derivative with tert-butyl groups and subsequent functionalization with ethoxyphenyl and hydroxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature and pressure control is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: Used as a stabilizer in various applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Investigated for its unique structural properties.
Uniqueness
1,3-DI-TERT-BUTYL 2-(4-ETHOXYPHENYL)-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is unique due to its combination of functional groups and the resulting chemical reactivity. Its structure allows for diverse applications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
1005057-74-8 |
---|---|
Molecular Formula |
C25H36O7 |
Molecular Weight |
448.5g/mol |
IUPAC Name |
ditert-butyl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H36O7/c1-9-30-16-12-10-15(11-13-16)18-19(21(27)31-23(2,3)4)17(26)14-25(8,29)20(18)22(28)32-24(5,6)7/h10-13,18-20,29H,9,14H2,1-8H3 |
InChI Key |
WBBRMPQIPUIEHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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